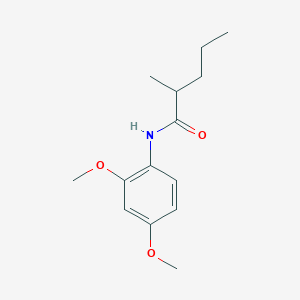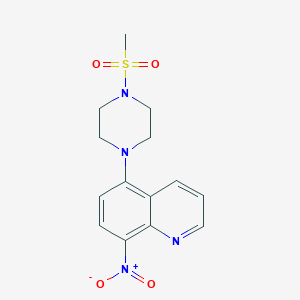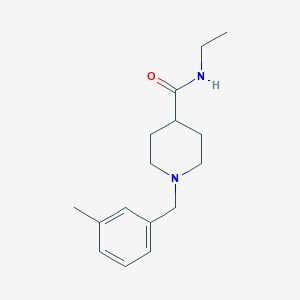![molecular formula C23H12N2O8S B5067232 4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)
4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)sulfonyl]benzoic acid” is a complex organic molecule. It has a molecular formula of C24H12N2O7 . It is a derivative of isoindole, a heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the reductive cyclization of a similar compound, 2,2’-di (4-chlorophenyl)-1,1’,3,3’-tetraoxo-2,2’,3,3’-tetrahydro-1H,1’H-6,6’-di (benzo [de]isoquinoline)-7,7’-dicarboxylic acid, has been studied . The reaction was carried out in an aqueous-alkaline solution with thiourea dioxide as the reducing agent .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains two isoindole units linked by a sulfonyl group and has a benzoic acid moiety .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the reductive cyclization of a similar compound was studied, and it was found that the composition and quantity of the intermediate and final products depend on the concentration of the reducing agent and the presence of air oxygen in the solution .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O8S/c26-19-15-3-1-2-4-16(15)20(27)24(19)25-21(28)17-10-9-14(11-18(17)22(25)29)34(32,33)13-7-5-12(6-8-13)23(30)31/h1-11H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZZRUBTTVLDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5067150.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5067159.png)
![(1-adamantylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5067165.png)
![1-[2-[3-(3-Methoxyphenoxy)propoxy]phenyl]ethanone](/img/structure/B5067166.png)
![2-Ethoxy-4-[[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenol](/img/structure/B5067174.png)
![[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B5067197.png)
![(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-3-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5067202.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)


![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
